REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[Na+].[C:14](Cl)([Cl:16])=[O:15]>C1(C)C=CC=CC=1>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:14]([Cl:16])=[O:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCC)NCCCCC
|
Name
|
|
Quantity
|
18.05 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
After stirring an additional 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 7.86 g
|
Type
|
CUSTOM
|
Details
|
the cold mixture was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the toluene layer was dried over solid NaCl
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
nitrogen was bubbled through the solution for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo to 10.5 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |